1-(3-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Overview
Description
1-(3-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features both nitro and trifluoromethyl functional groups. These groups are known for their significant impact on the chemical and physical properties of the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, starting with the preparation of the nitrobenzyl and trifluoromethylbenzyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-(3-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be compared to other compounds with similar functional groups, such as:
1-(3-nitrobenzyl)-4-benzylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(3-nitrobenzyl)-4-[2-(methyl)benzyl]piperazine: The methyl group is less electronegative than the trifluoromethyl group, affecting the compound’s reactivity.
The uniqueness of this compound lies in the combination of the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)18-7-2-1-5-16(18)14-24-10-8-23(9-11-24)13-15-4-3-6-17(12-15)25(26)27/h1-7,12H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAFQRDVCXTBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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